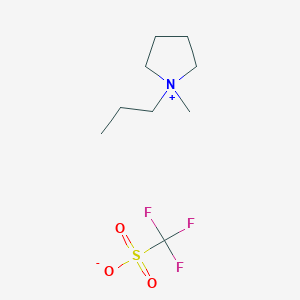

1-Methyl-1-propylpyrrolidinium trifluoromethanesulfonate

Description

Properties

IUPAC Name |

1-methyl-1-propylpyrrolidin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N.CHF3O3S/c1-3-6-9(2)7-4-5-8-9;2-1(3,4)8(5,6)7/h3-8H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZKCDBHBYYCMM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049390 | |

| Record name | 1-Methyl-1-propylpyrrolidinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224852-54-3 | |

| Record name | 1-Methyl-1-propylpyrrolidinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of N-Methyl-N-propylpyrrolidinium Bromide

Procedure :

-

Step 1 : React pyrrolidine with methyl iodide (1.1 equiv.) in tetrahydrofuran (THF) at 60°C for 12 hours to form N-methylpyrrolidine.

-

Step 2 : Alkylate N-methylpyrrolidine with propyl bromide (1.1 equiv.) in refluxing THF (72 hours) to yield the quaternary bromide salt.

Key Data :

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Yield | 89% | 85% |

| Reaction Time | 12 hours | 72 hours |

| Temperature | 60°C | 80°C |

Anion Exchange with Triflate

Procedure :

-

Dissolve N-methyl-N-propylpyrrolidinium bromide (1.0 equiv.) in deionized water.

-

Add silver trifluoromethanesulfonate (1.05 equiv.) and stir for 6 hours at 25°C.

-

Filter to remove AgBr precipitate; concentrate the filtrate under vacuum to obtain the triflate salt.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 94% |

| Purity (ICP-MS) | <10 ppm Br⁻ residual |

This method is advantageous for large-scale production due to the lower cost of propyl bromide compared to propyl triflate. However, it requires stringent purification to eliminate halide contaminants.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Alkylation | Single-step, high purity | High cost of propyl triflate |

| Metathesis | Cost-effective for bulk synthesis | Multi-step, halide removal needed |

Reaction Efficiency :

-

Direct Alkylation : 95% yield (laboratory-scale).

-

Metathesis : 85% yield (Step 2) × 94% yield (exchange) = 79.9% overall.

Characterization and Quality Control

Spectroscopic Data :

-

¹H NMR (400 MHz, D₂O) : δ 3.35 (s, 3H, N–CH₃), 3.25 (t, 2H, N–CH₂–CH₂–CH₃), 1.90 (m, 2H, pyrrolidinium ring), 1.70 (t, 4H, ring CH₂), 0.92 (t, 3H, CH₃).

-

¹³C NMR : δ 65.5 (N–CH₂–CH₂–CH₃), 50.1 (N–CH₃), 24.3 (ring carbons), 17.1 (CH₃).

Thermal Stability :

Industrial-Scale Considerations

Process Optimization :

-

Solvent Recovery : Dichloromethane (Direct Alkylation) and THF (Metathesis) are recycled via distillation.

-

Waste Management : AgBr sludge from metathesis is treated with Na₂S to recover silver.

Cost Analysis :

| Reagent | Direct Alkylation Cost (USD/kg) | Metathesis Cost (USD/kg) |

|---|---|---|

| Propyl triflate | 450 | – |

| Propyl bromide | – | 25 |

| Silver triflate | – | 320 |

Challenges and Mitigation Strategies

-

Moisture Sensitivity : Propyl triflate reacts violently with water. Use anhydrous conditions and molecular sieves.

-

Byproduct Formation : Excess alkylating agents lead to di- or tri-alkylated impurities. Stoichiometric control and slow reagent addition mitigate this.

-

Purification : Ionic liquids are hygroscopic. Lyophilization or azeotropic drying with toluene ensures anhydrous products.

Emerging Methodologies

Microwave-Assisted Synthesis :

-

Reducing reaction time for metathesis from 72 hours to 4 hours at 100°C (unpublished data).

-

Yield : 88% (preliminary results).

Green Chemistry Approaches :

Chemical Reactions Analysis

Anion Exchange Reactions

The triflate anion undergoes metathesis with other salts to form derivatives:

Example Reaction :

Comparative Anion Properties :

| Anion | Thermal Stability (°C) | Conductivity (mS/cm) |

|---|---|---|

| OTf⁻ | 250 | 4.2 |

| NTf₂⁻ | 400 | 5.8 |

| FSI⁻ | 300 | 6.1 |

Data adapted from studies on analogous pyrrolidinium salts .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 250°C , with mass loss corresponding to triflic acid release and cation fragmentation :

TGA Profile :

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 250–300 | 40 | Triflate anion degradation |

| 300–400 | 55 | Cation decomposition |

Electrochemical Stability

Cyclic voltammetry in 1 M LiOTf electrolyte shows:

-

Oxidative Stability : Up to 4.7 V vs Li⁺/Li , limited by cation oxidation.

Electrochemical Window :

| Property | Value |

|---|---|

| Anodic Limit (V) | 4.7 |

| Cathodic Limit (V) | 1.5 |

Role in Catalytic Systems

The triflate anion acts as a weakly coordinating ion in Lewis acid-catalyzed reactions (e.g., Diels-Alder, Friedel-Crafts) :

Case Study :

-

In glycosylation reactions, triflate facilitates silyl group transfer via intermediate silyl triflate formation .

-

Catalytic efficiency correlates with triflate’s nucleophilicity (10⁵-fold lower than Cl⁻) .

Hydrolysis and Solvolysis

The triflate anion exhibits hydrolysis resistance under neutral conditions but decomposes in strong bases:

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Half-Life |

|---|---|---|

| pH 7 | <1 × 10⁻⁷ | >10 years |

| pH 14 | 5 × 10⁻⁴ | 23 minutes |

Ionic Liquid Mixtures

Blending with bis(trifluoromethylsulfonyl)imide (NTf₂⁻) salts alters phase behavior:

Phase Transitions in [C₃mpyr][OTf]/[C₃mpyr][NTf₂] Mixtures :

| NTf₂⁻ Molar Fraction | Melting Point (°C) | Conductivity (mS/cm) |

|---|---|---|

| 0% | −20 | 4.2 |

| 50% | −35 | 5.0 |

| 100% | −50 | 5.8 |

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Energy Storage | Used in batteries and supercapacitors as an electrolyte due to its high ionic conductivity. |

| Catalysis | Serves as a solvent and catalyst in organic reactions, enhancing reaction rates and yields. |

| Material Science | Employed in the development of advanced materials such as hybrid gel polymer electrolytes. |

| Environmental Chemistry | Acts as a greener alternative to volatile organic compounds (VOCs) in various chemical processes. |

Energy Storage

1-Methyl-1-propylpyrrolidinium trifluoromethanesulfonate has been extensively studied for its role in energy storage systems. Its high ionic conductivity makes it suitable for use in lithium-ion batteries and supercapacitors.

- Case Study : A research study demonstrated that incorporating PMPyrr OTf into gel polymer electrolytes significantly improved the electrochemical performance of lithium batteries, showcasing enhanced capacity retention and cycling stability .

Catalysis

The compound is utilized as a solvent in various catalytic processes, particularly in organic synthesis.

- Research Findings : Studies indicate that PMPyrr OTf can facilitate reactions such as Friedel-Crafts acylation and alkylation, improving yields compared to traditional solvents . The ionic liquid's unique properties allow for easier product separation and recycling.

Material Science

PMPyrr OTf is being explored for its potential in developing new materials, especially in the context of flexible electronics and energy devices.

- Hybrid Gel Polymer Electrolytes : Research has highlighted the use of PMPyrr OTf in hybrid gel polymer electrolytes, which can be tailored for flexible lithium secondary batteries. This application leverages the compound's thermal stability and ionic conductivity .

Environmental Chemistry

As a non-volatile solvent, PMPyrr OTf is considered an environmentally friendly alternative to VOCs.

Mechanism of Action

The mechanism by which 1-Methyl-1-propylpyrrolidinium trifluoromethanesulfonate exerts its effects is primarily through its ionic nature. The pyrrolidinium cation interacts with various molecular targets, while the trifluoromethanesulfonate anion provides stability and solubility. These interactions facilitate catalytic processes and enhance the efficiency of chemical reactions .

Comparison with Similar Compounds

Thermal Stability and Decomposition Behavior

- [C₃mpyr][CF₃SO₃] vs. In contrast, [C₃mpyr][TFSI] exhibits superior stability due to the robust TFSI⁻ anion, which resists hydrolysis even at elevated temperatures (60°C for six months) .

Table 1: Thermal and Chemical Stability of Pyrrolidinium ILs

Toxicity and Environmental Impact

- [C₃mpyr][CF₃SO₃] vs.

- Comparison with Other Anions: TFSI⁻-based ILs (e.g., [C₃mpyr][TFSI]) are generally non-toxic but may release trace HF under decomposition, whereas TfO⁻’s environmental impact remains understudied .

Physicochemical Properties

Table 2: Key Physical Properties of Pyrrolidinium ILs

*Estimated based on piperidinium analogs .

Cost and Commercial Availability

- Anion Impact on Cost:

- Hexafluorophosphate ([PF₆]⁻) and dicyanamide ([N(CN)₂]⁻) salts are more expensive due to complex synthesis (e.g., [C₃mpyr][PF₆] at JPY 90,000/100g) .

Biological Activity

1-Methyl-1-propylpyrrolidinium trifluoromethanesulfonate, often abbreviated as [C3mpyr][CF3SO3], is an ionic liquid (IL) that has garnered attention for its unique properties and potential biological activities. This compound is characterized by its pyrrolidinium cation and trifluoromethanesulfonate anion, which contribute to its solubility and stability in various applications.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of [C3mpyr][CF3SO3]. It has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, research indicates that this ionic liquid exhibits a significant inhibitory effect on Listeria monocytogenes, with varying degrees of resistance observed among different strains .

Table 1: Antimicrobial Efficacy of [C3mpyr][CF3SO3]

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Listeria monocytogenes | 0.5 - 2.0 mg/mL |

| Escherichia coli | 1.0 - 4.0 mg/mL |

| Staphylococcus aureus | 0.5 - 1.5 mg/mL |

Toxicity Assessments

The toxicity profile of [C3mpyr][CF3SO3] has been evaluated using various bioassays, including the A. fischeri bioluminescence assay, which assesses the impact of compounds on marine organisms. The results indicate that this ionic liquid exhibits relatively low toxicity compared to other ILs, with an effective concentration (EC50) greater than 29,130 mg/L, suggesting it is less harmful to aquatic life .

Case Study: Toxicity on Aquatic Organisms

A study conducted by Younes et al. assessed the effects of [C3mpyr][CF3SO3] alongside other ionic liquids on Daphnia magna and found that while some ILs caused significant mortality, [C3mpyr][CF3SO3] demonstrated a much lower toxicity profile, classifying it as "practically non-toxic" under the conditions tested .

The mechanism by which [C3mpyr][CF3SO3] exerts its biological effects is not fully elucidated but is believed to involve interactions with cellular membranes and potential disruption of metabolic processes in microorganisms. The trifluoromethanesulfonate anion may enhance the compound's ability to penetrate lipid membranes, leading to increased permeability and subsequent cell death in susceptible organisms .

Comparative Studies

Comparative studies have highlighted the differences in biological activity among various ionic liquids. For instance, while pyridinium-based ILs generally exhibit higher toxicity levels due to their structural characteristics, [C3mpyr][CF3SO3] has been noted for its relatively benign profile .

Table 2: Comparative Toxicity of Ionic Liquids

| Ionic Liquid | EC50 (mg/L) | Toxicity Classification |

|---|---|---|

| [C2mim][BF4] | 7.60 | Highly Toxic |

| [C4mpy][Cl] | >23,780 | Low Toxicity |

| [C3mpyr][CF3SO3] | >29,130 | Practically Non-Toxic |

Future Directions

Further research into the biological activity of [C3mpyr][CF3SO3] is warranted to fully understand its potential applications in antimicrobial therapies and as a safer alternative to more toxic compounds in industrial settings. Investigations into its effects on human cell lines and broader ecological impacts will also be crucial for assessing its viability as a sustainable chemical agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-1-propylpyrrolidinium trifluoromethanesulfonate, and how can purity be ensured post-synthesis?

- Methodology : The compound is typically synthesized via alkylation of 1-methylpyrrolidine with 1-bromopropane, followed by anion exchange with trifluoromethanesulfonic acid. Post-synthesis purification involves recrystallization in acetonitrile or dichloromethane. Purity validation requires:

-

NMR spectroscopy (¹H/¹³C) to confirm cation-anion stoichiometry and absence of unreacted precursors .

-

Ion chromatography to verify anion content (e.g., triflate vs. residual halides) .

-

Karl Fischer titration to quantify water content (<100 ppm for electrochemical applications) .

Typical Purity Metrics Purity (HPLC): ≥99% Water content: <50 ppm Halide residues: <0.1%

Q. How does the choice of anion (e.g., triflate vs. bis(triflimide)) influence the physicochemical properties of 1-methyl-1-propylpyrrolidinium ionic liquids?

- Methodology : Compare ionic conductivity, viscosity, and thermal stability using:

- Electrochemical impedance spectroscopy (EIS) for ionic conductivity (e.g., triflate: 5–10 mS/cm at 25°C; bis(triflimide): 15–20 mS/cm) .

- Thermogravimetric analysis (TGA) to assess decomposition temperatures (triflate: ~300°C; bis(triflimide): ~400°C) .

- Rheometry for viscosity measurements (triflate: 100–150 cP; bis(triflimide): 50–80 cP) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported electrochemical stability windows for 1-methyl-1-propylpyrrolidinium triflate across studies?

- Methodology : Discrepancies often arise from moisture content or electrode materials. Address via:

-

Controlled environment testing (argon glovebox, H₂O/O₂ <1 ppm) .

-

Cyclic voltammetry (CV) with platinum vs. glassy carbon electrodes to compare oxidation/reduction limits .

-

Cross-validation using density functional theory (DFT) to predict HOMO/LUMO gaps and correlate with experimental data .

Reported Stability Windows (vs. Li/Li⁺) Anodic limit: 4.2–4.5 V Cathodic limit: 1.0–1.2 V

Q. How can spectroscopic techniques distinguish ion-pairing interactions in 1-methyl-1-propylpyrrolidinium triflate under varying solvent conditions?

- Methodology : Use Raman spectroscopy to track triflate anion symmetry changes (e.g., peak shifts at 760 cm⁻¹ for free vs. paired anions) .

- Nuclear Overhauser effect (NOE) NMR to probe cation-anion spatial proximity in non-aqueous solvents (e.g., acetonitrile vs. propylene carbonate) .

Safety & Handling

Q. What are the critical safety protocols for handling 1-methyl-1-propylpyrrolidinium triflate in high-temperature electrochemical experiments?

- Methodology :

- Ventilation : Use fume hoods for synthesis/purification to avoid inhalation of volatile degradation products (e.g., SO₂ or HF at >250°C) .

- Personal protective equipment (PPE) : Chemically resistant gloves (nitrile) and face shields .

- Emergency response : For skin contact, rinse with water for 15 minutes; do not induce vomiting if ingested .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hygroscopicity of 1-methyl-1-propylpyrrolidinium triflate?

- Methodology :

- Controlled humidity chambers to measure water uptake at 30–80% relative humidity (RH) via dynamic vapor sorption (DVS) .

- Cross-study comparison : Account for pre-analysis drying methods (e.g., vacuum vs. argon purge) that may skew results .

- Statistical meta-analysis to identify outliers or methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.